Isorhamnetin-3-O-neohesperidosido

Descripción general

Descripción

Isorhamnetin 3-O-neohesperósido: es un glucósido de flavonoide aislado de plantas como Typha angustifolia y Acacia salicina. Es conocido por sus significativas actividades biológicas y farmacológicas, incluyendo efectos antioxidantes, antiaterogénicos y antimicrobianos . Este compuesto es una sustancia activa principal en la medicina herbal tradicional, particularmente en Puhuang, que se utiliza para tratar varias enfermedades crónicas .

Aplicaciones Científicas De Investigación

El isorhamnetin 3-O-neohesperósido tiene una amplia gama de aplicaciones de investigación científica:

- Química: Utilizado como un marcador químico en cromatografía líquida de alta resolución (HPLC) para la identificación de flavonoides .

- Biología: Estudiado por sus interacciones con la flora intestinal humana y su perfil metabólico .

- Medicina: Investigado por sus actividades antioxidantes, antiinflamatorias y osteoclastogénicas . Promueve la osteoclastogénesis y la resorción ósea, convirtiéndolo en un posible candidato para tratar la erupción dental tardía .

- Industria: Utilizado en el desarrollo de bibliotecas de productos naturales y bibliotecas de compuestos bioactivos para el descubrimiento de fármacos .

Mecanismo De Acción

El isorhamnetin 3-O-neohesperósido ejerce sus efectos a través de varios objetivos y vías moleculares:

- Actividad antioxidante: Inhibe la xantina oxidasa y elimina los radicales superóxido .

- Osteoclastogénesis: Promueve la osteoclastogénesis inducida por el ligando del activador del receptor del factor nuclear-kB (RANKL) al aumentar la expresión de genes específicos de los osteoclastos como la catepsina K, la H±ATPasa de tipo vacuolar d2, la fosfatasa ácida resistente al tartrato y el factor nuclear de las células T activadas citoplasmáticas 1 .

- Vías de señalización: Activa las vías de señalización NFATc1, p38 y AKT durante la osteoclastogénesis .

Análisis Bioquímico

Biochemical Properties

Isorhamnetin-3-O-neohespeidoside interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit xanthine oxidase and scavenge superoxide radicals in a cell-free assay . This suggests that Isorhamnetin-3-O-neohespeidoside may play a role in antioxidant biochemical reactions .

Cellular Effects

Isorhamnetin-3-O-neohespeidoside has been shown to have effects on various types of cells and cellular processes. For instance, it promotes osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It also upregulates mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .

Molecular Mechanism

At the molecular level, Isorhamnetin-3-O-neohespeidoside exerts its effects through various mechanisms. It has been shown to activate NFATc1, p38, and AKT signaling in osteoclastogenesis . This suggests that Isorhamnetin-3-O-neohespeidoside may influence gene expression and enzyme activity, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isorhamnetin-3-O-neohespeidoside can change over time. For instance, it has been shown to promote osteoclast differentiation and crown-covered bone resorption in vivo

Metabolic Pathways

Isorhamnetin-3-O-neohespeidoside is involved in various metabolic pathways. It is firstly deglycosylated to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin, and the latter is demethylated to quercetin . This suggests that Isorhamnetin-3-O-neohespeidoside interacts with various enzymes and cofactors in these pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El isorhamnetin 3-O-neohesperósido se puede sintetizar a través de reacciones enzimáticas. La temperatura óptima para la actividad enzimática es alrededor de 45 °C, con un rango de temperatura de 35 a 55 °C siendo efectivo . La síntesis involucra la glicosilación de isorhamnetin con neohesperidoso.

Métodos de producción industrial: La producción industrial de isorhamnetin 3-O-neohesperósido típicamente involucra la extracción de fuentes naturales como Typha angustifolia. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto en alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El isorhamnetin 3-O-neohesperósido experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones ácidas o básicas pueden facilitar las reacciones de sustitución.

Principales productos formados:

- Isorhamnetin 3-O-glucósido

- Isorhamnetin

- Quercetina

Comparación Con Compuestos Similares

El isorhamnetin 3-O-neohesperósido es único debido a su patrón específico de glicosilación y actividades biológicas. Los compuestos similares incluyen:

- Isorhamnetin 3-O-glucósido

- Isorhamnetin

- Quercetina

- Tifaneoside

Estos compuestos comparten estructuras de flavonoides similares pero difieren en sus patrones de glicosilación y actividades biológicas específicas.

Actividad Biológica

Isorhamnetin-3-O-neohesperidoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and antioxidant properties. This article reviews various studies that elucidate the compound's effects on bone metabolism, antioxidant activity, and its metabolic pathways.

Chemical Structure and Metabolism

Isorhamnetin-3-O-neohesperidoside is derived from the flavonoid isorhamnetin, which is known for its health benefits. The compound undergoes metabolic transformations in the human body, primarily through intestinal bacteria. Studies have shown that it is deglycosylated to form isorhamnetin and subsequently demethylated to quercetin, which are both bioactive compounds with significant health implications .

1. Osteoclastogenesis and Bone Resorption

Recent research has highlighted the role of isorhamnetin-3-O-neohesperidoside in promoting osteoclastogenesis, which is critical for bone resorption. In vitro studies using mouse bone marrow macrophages (BMMs) demonstrated that treatment with this compound significantly increased the expression of osteoclast-specific genes such as:

- Cathepsin K (CTSK)

- Vacuolar-type H+-ATPase d2 (V-ATPase d2)

- Tartrate-resistant acid phosphatase (TRAP)

- Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)

The upregulation of these genes indicates enhanced osteoclast formation and function, suggesting that isorhamnetin-3-O-neohesperidoside may serve as an adjuvant therapy for conditions associated with delayed intraosseous eruption .

Table 1: Effects on Osteoclast-Specific Gene Expression

| Concentration (μM) | NFATc1 | CTSK | V-ATPase d2 | TRAP |

|---|---|---|---|---|

| 1 | ↑ | ↑ | ↑ | ↑ |

| 5 | ↑ | ↑ | ↑ | ↑ |

| 25 | ↑ | ↑ | ↑ | ↑ |

| 50 | ↑ | ↑ | ↑ | ↑ |

↑ indicates significant upregulation compared to control.

2. Antioxidant Activity

Isorhamnetin-3-O-neohesperidoside has also been identified as a potent antioxidant. It exhibits strong inhibitory effects on xanthine oxidase and acts as a superoxide anion scavenger, thereby reducing oxidative stress in cellular environments. This antioxidant activity may contribute to its protective effects against oxidative damage and genotoxicity induced by various agents .

Case Studies

A notable study assessed the protective effects of isorhamnetin-3-O-neohesperidoside against aflatoxin B1-induced oxidative damage in rat models. The results indicated that the compound significantly mitigated oxidative stress markers and improved overall cellular health, reinforcing its potential as a therapeutic agent in oxidative stress-related conditions .

Mechanistic Insights

The mechanism by which isorhamnetin-3-O-neohesperidoside promotes osteoclastogenesis involves several signaling pathways:

- RANKL Pathway Activation : The compound enhances RANKL-induced signaling, activating p38 and AKT pathways crucial for osteoclast differentiation.

- NFATc1 Regulation : As a master regulator of osteoclastogenesis, NFATc1 levels were found to be elevated following treatment with isorhamnetin-3-O-neohesperidoside, indicating its role in promoting osteoclast formation .

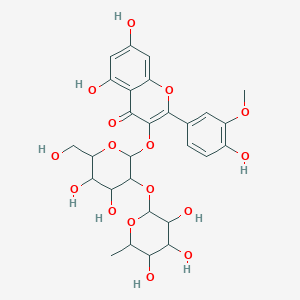

Propiedades

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKSZBFIJJREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55033-90-4 | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 197 °C | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known analytical methods for quantifying Isorhamnetin-3-O-nehesperidine, and what makes them suitable?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the concentration of Isorhamnetin-3-O-nehesperidine, particularly in formulated products like Shenghua Tablets []. This technique is chosen for its simplicity, speed, accuracy, and repeatability. In this specific application, a C18 column is used with a mobile phase of acetonitrile and a diluted phosphoric acid solution. UV detection is employed at a wavelength of 254 nm [].

Q2: Beyond its presence in Shenghua Tablets, what other research highlights Isorhamnetin-3-O-nehesperidine's potential?

A2: Isorhamnetin-3-O-nehesperidine is identified as a major flavonoid-based phytochemical in Calendula officinalis []. Computational studies, specifically molecular docking simulations, suggest that it exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for the virus's life cycle, making its inhibition a key target for antiviral drug development.

Q3: Have any studies examined the stability of Isorhamnetin-3-O-nehesperidine when interacting with the SARS-CoV-2 main protease?

A3: Yes, molecular dynamics simulations, running for 100 nanoseconds, were used to assess the stability of Isorhamnetin-3-O-nehesperidine in complex with the SARS-CoV-2 Mpro []. The results indicate that this complex is stable overall, suggesting that Isorhamnetin-3-O-nehesperidine could potentially act as a lasting inhibitor of the protease [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.